molecular formula C19H24FO7PS2 B2955480 Diethyl (1-fluoro-1,3-bis(phenylsulfonyl)propyl)phosphonate CAS No. 1431155-16-6

Diethyl (1-fluoro-1,3-bis(phenylsulfonyl)propyl)phosphonate

Cat. No.: B2955480
CAS No.: 1431155-16-6
M. Wt: 478.49
InChI Key: JKRPHEFTQXZHHA-IBGZPJMESA-N
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Description

Diethyl (1-fluoro-1,3-bis(phenylsulfonyl)propyl)phosphonate is a complex organophosphorus compound characterized by the presence of fluorine, sulfonyl, and phosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1-fluoro-1,3-bis(phenylsulfonyl)propyl)phosphonate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of diethyl phosphite with a suitable fluorinated intermediate under controlled conditions. The reaction is often catalyzed by a base such as cesium carbonate and may require the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-fluoro-1,3-bis(phenylsulfonyl)propyl)phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases like cesium carbonate for substitution reactions, and oxidizing or reducing agents for redox reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, cross-coupling reactions can yield various aryl phosphonates, while substitution reactions can produce a range of substituted phosphonates .

Scientific Research Applications

Diethyl (1-fluoro-1,3-bis(phenylsulfonyl)propyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (1-fluoro-1,3-bis(phenylsulfonyl)propyl)phosphonate involves its interaction with specific molecular targets. The presence of the fluorine atom and sulfonyl groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The phosphonate group can also participate in various biochemical pathways, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (1-fluoro-1,3-bis(phenylsulfonyl)ethyl)phosphonate
  • Diethyl (1-chloro-1,3-bis(phenylsulfonyl)propyl)phosphonate
  • Diethyl (1-fluoro-1,3-bis(methylsulfonyl)propyl)phosphonate

Uniqueness

Diethyl (1-fluoro-1,3-bis(phenylsulfonyl)propyl)phosphonate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[(3S)-3-(benzenesulfonyl)-3-diethoxyphosphoryl-3-fluoropropyl]sulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FO7PS2/c1-3-26-28(21,27-4-2)19(20,30(24,25)18-13-9-6-10-14-18)15-16-29(22,23)17-11-7-5-8-12-17/h5-14H,3-4,15-16H2,1-2H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRPHEFTQXZHHA-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(CCS(=O)(=O)C1=CC=CC=C1)(F)S(=O)(=O)C2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)([C@](CCS(=O)(=O)C1=CC=CC=C1)(F)S(=O)(=O)C2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FO7PS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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